lead(2+);oxolead;sulfate

Description

Historical Development of Basic Lead Sulfate (B86663) Synthesis

Historically, the synthesis of basic lead sulfates has been intrinsically linked to the development of lead-acid battery technology. Early methods were often empirical, focusing on the reactions occurring within the battery paste during curing. This process involves mixing leady oxide (a mixture of lead and lead(II) oxide) with sulfuric acid and water. google.com During the subsequent curing process at controlled temperature and humidity, the leady oxide reacts with sulfuric acid to form various basic lead sulfates. google.com Over time, a deeper understanding of the underlying chemistry has led to more refined and controlled synthetic procedures.

Modern Laboratory and Industrial Synthesis Pathways

Current synthetic strategies for basic lead sulfate can be broadly categorized into several key approaches, each offering distinct advantages in terms of product purity, crystal morphology, and process control.

A common and straightforward method for synthesizing lead sulfate and, subsequently, basic lead sulfates involves precipitation from aqueous solutions. chemnotcheem.com Typically, a soluble lead salt, such as lead nitrate (B79036) (Pb(NO₃)₂), is reacted with a source of sulfate ions, such as sodium sulfate (Na₂SO₄) or sulfuric acid (H₂SO₄). chemnotcheem.comquora.comquora.comvaia.comyoutube.com The insoluble lead sulfate precipitates out of the solution and can then be subjected to further reactions to form basic lead sulfates. quora.comquora.com

The general reaction for the precipitation of lead sulfate is:

Pb(NO₃)₂(aq) + Na₂SO₄(aq) → PbSO₄(s) + 2NaNO₃(aq) quora.comquora.comvaia.com

To produce basic lead sulfates, the stoichiometry of the reactants is carefully controlled. For instance, by reacting lead(II) oxide (PbO) with specific molar ratios of sulfuric acid or ammonium (B1175870) sulfate in an aqueous medium, different phases of basic lead sulfate can be selectively prepared. google.com A patent describes a method where PbO and sulfuric acid or ammonium sulfate are mixed in molar ratios of 2:1, 4:1, and 5:1 in water to yield monobasic, tribasic, and tetrabasic lead sulfate, respectively. google.com

Table 1: Precipitation Synthesis of Basic Lead Sulfates

| Target Compound | Reactants | Molar Ratio (PbO:Sulfate Source) |

|---|---|---|

| Monobasic Lead Sulfate (1BS) | PbO, H₂SO₄/ (NH₄)₂SO₄ | 2:1 |

| Tribasic Lead Sulfate (3BS) | PbO, H₂SO₄/ (NH₄)₂SO₄ | 4:1 |

| Tetrabasic Lead Sulfate (4BS) | PbO, H₂SO₄/ (NH₄)₂SO₄ | 5:1 |

Data sourced from a patented method for preparing basic lead sulfates. google.com

Solid-state reactions offer a solvent-free route to synthesize basic lead sulfates, often at elevated temperatures. google.comgoogle.com These methods typically involve the direct reaction of lead(II) oxide (PbO) with lead sulfate (PbSO₄) or the thermal decomposition of precursor materials. google.comgoogle.com

For example, tetrabasic lead sulfate (4BS) can be produced by heating a stoichiometric mixture of 4 moles of PbO and 1 mole of PbSO₄ at temperatures between 500 and 700°C for 3 to 8 hours. google.com Another approach involves the reaction of tribasic lead sulfate monohydrate (3PbO·PbSO₄·H₂O) with PbO under similar heating conditions. google.comgoogle.com

Table 2: Solid-State Synthesis of Tetrabasic Lead Sulfate (4BS)

| Reactants | Temperature Range (°C) | Reaction Time (hours) |

|---|---|---|

| 4PbO + PbSO₄ | 500 - 700 | 3 - 8 |

| 3PbO·PbSO₄·H₂O + PbO | 500 - 700 | 3 - 8 |

Data sourced from patents describing solid-state reaction methods. google.comgoogle.com

The formation of 4BS via solid-state reaction has been shown to proceed through intermediate phases. For instance, when starting with a stoichiometric mix of 4PbO and PbSO₄, an intermediate phase of monobasic lead sulfate (1BS) forms at around 300°C before the 4BS phase begins to form at approximately 500°C. researchgate.net

Electrochemical methods are primarily employed in the context of lead-acid battery plate formation, where basic lead sulfates are key intermediates. labatscience.comosti.govresearchgate.net During the initial "soaking" of the battery plates in sulfuric acid, chemical reactions lead to the formation of basic lead sulfates. labatscience.com Subsequently, during the electrochemical formation process, these basic lead sulfates are converted into the active materials, lead dioxide (PbO₂) on the positive plate and lead (Pb) on the negative plate. labatscience.comresearchgate.net

The formation of the positive active mass occurs in two stages:

Lead oxide and basic lead sulfates are converted to α-PbO₂ and lead sulfate. labatscience.comresearchgate.net

The lead sulfate formed is then oxidized to β-PbO₂. labatscience.com

On the negative plate, the electrochemical reduction of lead oxide and basic lead sulfates forms a lead skeleton. labatscience.com

The controlled synthesis of specific basic lead sulfate phases is crucial as the relative amounts of these phases in the battery paste significantly influence the battery's performance. nih.govroyalsocietypublishing.org For example, tribasic lead sulfate (3BS) is associated with high capacity, while tetrabasic lead sulfate (4BS) contributes to a longer cycle life by forming a stable, porous network. nih.gov

The synthesis of specific phases can be controlled by several factors:

Temperature: The formation of 4BS is favored at higher temperatures (above 70°C), while 3BS is the stable phase at lower temperatures. labatscience.com

Stoichiometry of Reactants: As mentioned in the precipitation method, adjusting the molar ratio of lead oxide to sulfate source allows for the selective synthesis of 1BS, 3BS, or 4BS. google.com

Additives: The addition of seed crystals of a specific phase can promote its formation and control the crystal size. nih.gov Adding synthesized 4BS as a crystal seed to the battery paste has been shown to improve the cycle life of lead-acid batteries. nih.govroyalsocietypublishing.orgnih.gov

Reaction Time: The duration of the reaction can influence the crystal growth and the final phase composition. labatscience.com

A facile and energy-saving route to prepare phase-pure 3BS powders involves reacting β-PbO with PbSO₄ at 30°C, yielding elongated 3BS plates within 4 hours. researchgate.net For 4BS, a hydrothermal method using lead oxide, lead sulfate, and sulfuric acid as reactants has been developed to produce high-purity 4BS with a controlled particle size. researchgate.net

Green Chemistry Approaches and Sustainable Synthesis Strategies

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for synthesizing basic lead sulfates. alapolystabs.com This is driven by the desire to reduce the environmental impact associated with traditional chemical processes. alapolystabs.com

One significant area of research is the utilization of waste materials from spent lead-acid batteries. google.comgoogle.comroyalsocietypublishing.org Methods have been developed to prepare basic lead sulfates from the lead paste recovered from used batteries. google.comgoogle.comroyalsocietypublishing.org For instance, a patented method describes the preparation of basic lead sulfates from PbO produced from waste lead-acid batteries. google.com Another approach involves pre-treating scrap lead paste and then synthesizing 4BS by sintering. royalsocietypublishing.org

Mechanochemical synthesis, a solvent-free technique that uses mechanical energy to induce chemical reactions, is also being explored as a green alternative. rsc.org This method offers a simple, efficient, and environmentally friendly way to prepare solid catalysts and could be applied to the synthesis of basic lead sulfates. rsc.org

Properties

CAS No. |

12065-90-6 |

|---|---|

Molecular Formula |

H8O8Pb5S-2 |

Molecular Weight |

1196.0602 |

IUPAC Name |

lead(2+);oxolead;sulfate |

InChI |

InChI=1S/H2O4S.4O.5Pb/c1-5(2,3)4;;;;;;;;;/h(H2,1,2,3,4);;;;;;;;;/q;;;;;;;;;+2/p-2 |

InChI Key |

IEDSLOIBAIGCMQ-UHFFFAOYSA-L |

SMILES |

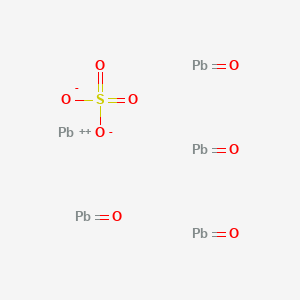

[O-]S(=O)(=O)[O-].O=[Pb].O=[Pb].O=[Pb].O=[Pb].[Pb+2] |

Canonical SMILES |

[O-]S(=O)(=O)[O-].O=[Pb].O=[Pb].O=[Pb].O=[Pb].[Pb+2] |

Origin of Product |

United States |

Synthetic Methodologies and Formation Mechanisms

Kinetic and Thermodynamic Considerations in Basic Lead Sulfate (B86663) Formation

Thermodynamic Considerations

The formation and stability of various basic lead sulfates are dictated by thermodynamic principles. The specific phase that forms, such as tribasic lead sulfate (3BS), tetrabasic lead sulfate (4BS), or lanarkite (PbO·PbSO₄), depends on the conditions of the system, including pH, temperature, and the activities of the reacting species. labatscience.comosti.gov

Thermodynamic analyses are crucial for understanding the conversion of lead compounds, such as in the recycling of spent lead-acid battery pastes. mdpi.com The conversion of lead sulfate (PbSO₄) and lead(IV) oxide (PbO₂) into various basic lead sulfates or other compounds is governed by the change in Gibbs free energy for the specific reactions. For instance, the conversion of lead sulfate to lead oxalate (B1200264) is thermodynamically strongly favored, even at high sulfate activities. osti.govmdpi.com Similarly, the conversion of lead oxide sulfate (lanarkite) to lead oxalate is also highly favored, especially in acidic pH ranges. mdpi.com

The stability of these compounds is highly dependent on the chemical environment. In the context of lead-acid batteries, basic lead sulfates are considered unstable in sulfuric acid solution and will react to form lead sulfate. labatscience.com The concentration of the acid plays a significant role; soaking battery plates in a dilute sulfuric acid solution can result in the formation of tribasic and monobasic lead sulfate, while more concentrated solutions favor the predominance of lead sulfate. labatscience.com The equilibrium constants for key reactions involved in the transformation of lead sulfates provide insight into their relative stabilities.

Table 1: Thermodynamic Data for Selected Lead Sulfate Conversion Reactions at 25°C

This table summarizes the equilibrium constants (log K) for key chemical reactions relevant to the formation and conversion of lead sulfates. A higher log K value indicates a greater thermodynamic driving force for the reaction to proceed to products. The data is based on thermodynamic modeling for the desulfurization of lead pastes. osti.govmdpi.com

| Reaction | Description | Log K | Reference |

|---|---|---|---|

| PbSO₄(cr) + C₂O₄²⁻ ⇌ PbC₂O₄(cr) + SO₄²⁻ | Conversion of lead sulfate to lead oxalate. | 2.54 | osti.gov |

| PbO·PbSO₄(cr) + 2H⁺ ⇌ 2Pb²⁺ + SO₄²⁻ + H₂O(l) | Solubility of Lanarkite in acidic solution. | -5.32 | osti.govmdpi.com |

| PbO·PbSO₄(cr) + C₂O₄²⁻ + 2H⁺ ⇌ PbC₂O₄(cr) + Pb²⁺ + H₂O(l) | Conversion of Lanarkite to lead oxalate. | -0.56 | osti.gov |

Kinetic Considerations

While thermodynamics determines the feasibility of basic lead sulfate formation, kinetics governs the rate at which it occurs. The formation mechanism is often complex, involving multiple steps. Research suggests that the formation of lead sulfate crystals can proceed through a dissolution/recrystallization mechanism at the solution-crystal interface. acs.org

Temperature is a critical factor influencing the kinetics of basic lead sulfate formation and its subsequent reactions. Elevated temperatures generally accelerate chemical reactions, including sulfation and the reduction of basic lead sulfates. sustainability-directory.comsustainability-directory.comresearchgate.net For example, thermogravimetric studies on the reduction of basic lead sulfate (PbO·PbSO₄) show a clear dependence of the reaction rate on temperature. As the temperature increases, the rate of mass loss, corresponding to the reduction of the compound, also increases significantly. researchgate.netmdpi.com

The composition of the reacting atmosphere also plays a crucial kinetic role. In the reduction of basic lead sulfate with a carbon monoxide (CO) and carbon dioxide (CO₂) gas mixture, the rate of reaction increases with a higher concentration of CO in the reducing gas. researchgate.net

Table 2: Summary of Kinetic Findings for Basic Lead Sulfate Reduction

This table outlines key kinetic observations from thermogravimetric studies on the reduction of basic lead sulfate. These studies highlight the influence of temperature and reactant concentration on the reaction rate, which is crucial for controlling the process in pyrometallurgical applications. researchgate.netmdpi.com

| Parameter Studied | Observation | Significance | Reference |

|---|---|---|---|

| Temperature | The reduction of basic lead sulfate proceeds at a higher rate with increasing temperature. For example, in a CO/CO₂ atmosphere, the reaction is significantly faster at 1073 K compared to 923 K. | Demonstrates that the process is thermally activated. Higher temperatures provide the necessary energy to overcome the activation barrier for the reaction. | researchgate.net |

| Gas Composition (CO content) | The rate of reduction increases with a higher percentage of CO in the reducing gas mixture. | Indicates that the concentration of the reducing agent is a key factor in the reaction kinetics. | researchgate.net |

| Reaction Stages | The reduction process occurs in distinct stages, often starting with a rapid initial mass loss followed by a slower phase. | Suggests a multi-step reaction mechanism, potentially involving the formation of intermediate products like lead sulfide (B99878) (PbS) before final reduction to metallic lead. | mdpi.com |

| Reaction Mechanism | The overall process involves the reduction of both the lead oxide (PbO) and lead sulfate (PbSO₄) components of the basic lead sulfate. | The reduction of basic lead sulfate is more complex than that of simple lead sulfate, with multiple parallel and sequential reactions occurring. | researchgate.net |

Structural Characterization and Crystallography

Crystal Structure Analysis of Basic Lead Sulfate (B86663) Phases

The analysis of basic lead sulfate phases, such as lanarkite (Pb₂(SO₄)O) and leadhillite (Pb₄SO₄(CO₃)₂(OH)₂), provides critical insights into their solid-state chemistry.

Crystallographic studies have determined that basic lead sulfates predominantly belong to the monoclinic crystal system. This system is characterized by three unequal axes with one oblique angle. The specific space group, which describes the symmetry elements of the crystal, has been identified for several key phases. For instance, lanarkite crystallizes in the monoclinic space group C2/m wikipedia.orgmindat.org. Leadhillite is also monoclinic, but it belongs to the space group P2₁/a wikipedia.orgmindat.org.

| Compound | Chemical Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| Lanarkite | Pb₂(SO₄)O | Monoclinic | C2/m | wikipedia.orgmindat.org |

| Leadhillite | Pb₄SO₄(CO₃)₂(OH)₂ | Monoclinic | P2₁/a | wikipedia.orgmindat.org |

The coordination environment of the lead (Pb²⁺) ions is a defining feature of the crystal structure. In these compounds, lead ions are surrounded by oxygen atoms from both the sulfate (SO₄²⁻) and oxide (O²⁻) or hydroxide (B78521) (OH⁻) groups, forming complex coordination polyhedra.

In the layered structure of leadhillite, there are distinct coordination environments for the lead atoms. Lead atoms situated within the carbonate sheets are surrounded by nine oxygen atoms from carbonate groups and one hydroxyl group. In contrast, the lead atoms within the sulfate sheets are bonded to either nine or ten oxygen atoms wikipedia.orgrockidentifier.com.

The structure of lanarkite consists of chains that are connected to form infinite sheets researchgate.net. The precise coordination numbers and the geometry of the PbOₓ polyhedra are determined from detailed structural refinements, revealing a complex network of shared oxygen atoms that holds the lattice together.

A key structural motif in lead oxysulfates like lanarkite is the anion-centered tetrahedron researchgate.net. This refers to a structural unit where a central anion (in this case, an oxide ion, O²⁻) is tetrahedrally coordinated by four metal cations (in this case, lead ions, Pb²⁺), forming an [OPb₄] tetrahedron.

These [OPb₄] tetrahedra can be considered fundamental building blocks of the crystal structure. They link together to form strong polycationic frameworks, which are in turn connected by the sulfate (SO₄²⁻) groups researchgate.netacs.org. The presence of these anion-centered tetrahedra is a distinguishing feature of oxysulfate minerals and is crucial to the stability of their crystal structures acs.org.

The distances between atoms within the crystal lattice provide quantitative insight into the nature of the chemical bonds. These interatomic distances are precisely determined through crystal structure refinement.

Bond valency analysis is a method used to verify the correctness of a determined crystal structure. The bond valence sum (BVS) is calculated for each atom by summing the valences of all its bonds wikipedia.org. The individual bond valences are determined from the measured bond lengths wikipedia.orgcnr.it. For a stable and correctly identified structure, the calculated bond valence sum for each atom should be close to its formal oxidation state (e.g., +2 for lead) govst.edugovst.edu. This analysis is critical for validating the coordination environments and ensuring that the electrostatic valence principle is satisfied throughout the crystal lattice.

Advanced Crystallographic and Diffraction Techniques

The detailed structural information discussed above is obtained through sophisticated experimental techniques, primarily X-ray diffraction.

X-ray diffraction (XRD) is the cornerstone technique for the study of crystalline materials like basic lead sulfates. It is used for both the initial identification of unknown phases and the detailed refinement of their crystal structures museum.walesfiveable.me.

Phase identification is achieved by comparing the experimental powder diffraction pattern of a sample—a fingerprint of its crystal structure—to extensive databases of known patterns, such as those maintained by the International Centre for Diffraction Data (ICDD) fiveable.methraceanzeolite.gr. This allows for the rapid and definitive identification of lanarkite, leadhillite, and other associated mineral phases museum.walesmalvernpanalytical.com.

For structure refinement, a powerful technique known as the Rietveld method is employed wikipedia.orglucideon.com. This method involves fitting a calculated theoretical diffraction pattern, based on a structural model, to the entire measured experimental pattern. By iteratively adjusting various parameters—including lattice parameters, atomic positions, and peak shape factors—through a least-squares approach, a highly detailed and accurate crystal structure model can be obtained wikipedia.orgxray.cz. Rietveld refinement is essential for elucidating the complex structures of basic lead sulfates from powder XRD data.

Neutron Powder Diffraction for Light Atom Localization

Neutron powder diffraction is a powerful technique for determining the crystal structure of materials, offering a significant advantage over X-ray diffraction in the localization of light atoms, particularly hydrogen. arizona.edunih.gov X-rays interact with the electron cloud of an atom, making elements with low electron density, such as hydrogen, difficult to detect. Neutrons, however, scatter from the atomic nucleus, and the scattering length is not dependent on the atomic number. This property makes neutron diffraction exceptionally sensitive to the positions of hydrogen atoms within a crystal lattice. nih.gov

Single Crystal X-ray Diffraction for Atomic Resolution Structures

Single crystal X-ray diffraction (SC-XRD) has been the primary method for determining the atomic structure of leadhillite with high resolution. This technique has confirmed that leadhillite crystallizes in the monoclinic system, with the space group P2₁/a. wikipedia.orgmindat.org The structure is characterized by a complex layering along the b-axis. wikipedia.orgrockidentifier.com It consists of distinct sheets of carbonate (CO₃) and sulfate (SO₄) groups. rockidentifier.com

The structure features pairs of carbonate layers that are structurally similar to the mineral cerussite (PbCO₃), which alternate with layers containing lead, sulfate, and hydroxide ions. rockidentifier.comarizona.educambridge.org Specifically, the layered arrangement can be described as pairs of carbonate sheets (8[PbCO₃]) alternating with pairs of sulfate-hydroxide sheets (8[Pb(SO₄)₀.₅OH]). wikipedia.org The lead atoms exist in two different coordination environments: those in the carbonate layers are surrounded by nine oxygen atoms from carbonate groups and one hydroxyl group, while lead atoms in the sulfate layers are bonded to either nine or ten oxygen atoms. wikipedia.org

Detailed structural data for leadhillite has been reported from multiple studies, providing precise unit cell parameters.

| Parameter | Giuseppetti et al. (1990) | Bindi & Menchetti (2005) |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/a | P2₁/a |

| a (Å) | 9.11 | 9.104 |

| b (Å) | 20.82 | 20.792 |

| c (Å) | 11.59 | 11.577 |

| β (°) | 90.46 | 90.50 |

| Volume (ų) | 2198.21 | 2192.48 |

| Z | 8 | 8 |

Polymorphism and Structural Transformations under Varying Conditions

Leadhillite is the most common of three polymorphs, which are minerals that share the same chemical formula—Pb₄SO₄(CO₃)₂(OH)₂—but possess different crystal structures. nationalgemlab.ingalleries.com The other two polymorphs are the trigonal susannite and the orthorhombic macphersonite. mindat.orgnationalgemlab.in

The structural differences between these three minerals, despite their identical composition, are subtle and relate to the stacking of their fundamental layers. arizona.eduschweizerbart.de All three are composed of sulfate layers (A), lead and hydroxide layers (B), and lead-carbonate layers (C), stacked in an ...ABCCBABCCB... sequence. arizona.educambridge.orgschweizerbart.de The primary distinction lies in the relative orientation of the sulfate (SO₄) tetrahedra within the 'A' layer. cambridge.orgschweizerbart.de

In leadhillite , the sequence of 'up' (U) or 'down' (D) pointing tetrahedra is ...UDDUUDDU... cambridge.org

In macphersonite , the sequence is a simpler ...UDUDUD... cambridge.org

In susannite , the sequence is ...UUDUUD... schweizerbart.de

Leadhillite undergoes a reversible structural transformation to susannite upon heating. wikipedia.orgassignmentpoint.com This phase transition occurs in the temperature range of 50°C to 82°C. mindat.orgminsocam.org An in-situ high-temperature single-crystal X-ray diffraction study revealed that the transformation is continuous and second-order in character, meaning the structure gradually changes without abrupt disruptions. minsocam.org The changes are mainly confined to the sulfate sheet, involving the reorientation of the sulfate tetrahedra and adjustments in the Pb-O coordination polyhedra. minsocam.org Upon cooling, the structure reverts to the monoclinic leadhillite form, with studies showing that complete reversion can take up to 24 hours at room temperature. cambridge.org At higher temperatures, between 250°C and 600°C, leadhillite undergoes decomposition. cambridge.org

While temperature-induced transformations are well-studied, pressure-induced changes in leadhillite are less documented. However, high-pressure studies on related compounds show that hydrostatic pressure can induce significant structural rearrangements and phase transitions. arxiv.orgmdpi.comaps.org Applying such techniques to leadhillite and its polymorphs could reveal further structural transformations and provide a more complete understanding of their phase diagram.

| Property | Leadhillite | Susannite | Macphersonite |

|---|---|---|---|

| Crystal System | Monoclinic | Trigonal | Orthorhombic |

| Space Group | P2₁/a wikipedia.org | P3 schweizerbart.de | Pcab arizona.edu |

| a (Å) | 9.11 wikipedia.org | 9.0718 schweizerbart.de | 9.242 arizona.edu |

| b (Å) | 20.82 wikipedia.org | - | 23.050 arizona.edu |

| c (Å) | 11.59 wikipedia.org | 11.570 schweizerbart.de | 10.383 arizona.edu |

| β (°) | 90.46 wikipedia.org | - | - |

| SO₄ Orientation | ...UDDUUDDU... cambridge.org | ...UUDUUD... schweizerbart.de | ...UDUDUD... cambridge.org |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic and Geometric Structures

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), have been instrumental in understanding the electronic and geometric makeup of lanarkite.

The geometric structure of lanarkite (Pb₂SO₅) has been optimized using DFT simulations. A comprehensive study comparing seven different functionals found that the PBE0 functional provided the best agreement with experimental data. mdpi.com The lanarkite structure possesses a monoclinic symmetry, belonging to the C2/m space group, and is constructed from distorted penta-coordinated lead [PbO₅] clusters and tetra-coordinated sulfur [SO₄] clusters. mdpi.com

The optimized lattice parameters calculated with the PBE0 functional are in close agreement with experimental values, as detailed in the table below. mdpi.com

| Parameter | Calculated Value (PBE0) | Experimental Value | % Difference |

| a | 14.02 Å | 13.746 Å | -1.97% |

| b | 5.73 Å | 5.696 Å | -0.67% |

| c | 7.14 Å | 7.066 Å | -1.08% |

| β | 115.3° | 115.79° | 0.43% |

This table presents the calculated lattice parameters of lanarkite using the PBE0 functional compared to experimental data.

Within this structure, the [PbO₅] clusters feature five distinct Pb–O bond lengths of approximately 2.29 Å, 2.35 Å, 2.57 Å, 2.60 Å, and 2.79 Å. In contrast, the [SO₄] clusters exhibit uniform S–O bond lengths of 1.54 Å. mdpi.com Other computational approaches have utilized software such as LADY, based on known crystallographic data, to calculate the initial crystal structure for further analysis.

To understand the nature of the chemical bonds within lanarkite, a complete topological analysis based on Bader's Quantum Theory of Atoms in Molecules (QTAIM) has been applied. mdpi.com This analysis helps to identify and characterize the atom-atom interactions. The results reveal that at shorter bond distances, the interactions have a partially covalent character. As the bond distances increase, the bonding becomes predominantly ionic, where the electron density is almost entirely localized at the atoms rather than being shared between them. mdpi.com The study also notes that an analysis of ellipticity suggests a minor covalent behavior even in the more ionic bonds. mdpi.com Furthermore, DFT calculations determined that lanarkite has an indirect band gap energy of 4.83 eV (using the PBE0 functional), which may suggest a low recombination rate of electron-hole pairs. mdpi.com

Lattice Dynamics Simulations and Vibrational Properties

Lattice dynamics simulations are crucial for understanding the vibrational modes of a crystal. For lanarkite, DFT calculations have been used to predict its Raman spectrum. The simulations show that lanarkite has 24 active Raman modes. mdpi.com Of these, six are identified as the most relevant and intense. The lower-frequency vibrational modes are attributed to a combination of vibrations from both the [PbO₅] and [SO₄] clusters, with the [PbO₅] vibrations being dominant. At higher frequencies, the vibrations are exclusively from the [SO₄] cluster. mdpi.com

A summary of the most intense calculated Raman modes is provided below.

| Wavenumber (cm⁻¹) | Symmetry | Description of Atomic Motion |

| 142.95 | A_g | High lead rocking and small sulphur wagging |

| 344.85 | B_g | Lead rocking and sulphur scissoring |

| 357.11 | A_g | Lead and sulphur symmetrical stretching |

| 844.55 | A_g | Sulphur symmetrical stretching |

| 957.91 | B_g | Sulphur asymmetrical stretching |

| 974.43 | A_g | Sulphur asymmetrical stretching and wagging |

This table details the most intense Raman-active modes of lanarkite as predicted by DFT calculations, including their frequency, symmetry, and the nature of the atomic vibrations.

Prediction and Calculation of Thermodynamic Functions

Theoretical calculations have been employed to determine the thermodynamic functions of lanarkite, providing essential data where experimental reference values are often incomplete or absent.

The heat capacity of lanarkite has been calculated using multiple computational methods. The MOPAC program package, employing the semi-empirical PM5 method, was used to obtain the thermodynamic functions, including heat capacity. Additionally, the LADY software was used to carry out calculations of heat capacity based on the interatomic potentials method. These computational studies aim to define the relationship between heat capacity and temperature for the mineral.

The same computational packages have been used to determine other key thermodynamic properties. The MOPAC program, with the PM5 method, was utilized to calculate the change in enthalpy. Concurrently, the entropy of lanarkite was calculated using the LADY software through the interatomic potentials method. These calculations are vital for developing technological methods for processing complex non-ferrous metal ores containing this mineral.

Free Energy of Formation (ΔGf) Determinations and Re-evaluations

The standard Gibbs free energy of formation (ΔGf°) for lead(2+);oxolead;sulfate (B86663), the mineral known as lanarkite (Pb₂OSO₄), is a critical thermodynamic parameter for understanding its stability and occurrence in both natural and industrial systems. Initial estimations of this value have undergone significant re-evaluation over the years as more sophisticated methods have been developed and discrepancies with field observations have been noted.

Early estimates for the ΔGf°(298.15 K) of lanarkite were provided by Latimer in 1952 and later by Wagman et al. in 1968. arizona.edu However, these earlier values suggested that lanarkite should be a relatively stable and common mineral, which contradicted its observed rarity compared to the simple lead sulfate, anglesite (PbSO₄). arizona.edu This discrepancy prompted further investigation and redetermination of its thermodynamic properties.

Subsequent research, such as the work by Kellog and Basu in 1960, utilized the method of univariant equilibria within the Pb-S-O system to re-evaluate the free energy of formation. arizona.edu Their work yielded values that were more consistent with the observed mineral associations. arizona.edu These re-evaluations highlighted that lanarkite is thermodynamically stable only under specific conditions, such as very low activities of aqueous carbonic acid (H₂CO₃), which helps to explain its limited natural occurrence. arizona.edu

The table below presents a selection of reported values for the standard Gibbs free energy of formation of lanarkite, illustrating the range and refinement of this important thermodynamic quantity over time.

Reported Standard Gibbs Free Energy of Formation (ΔGf°) for Lanarkite

| ΔGf° (kJ/mol) | Temperature (K) | Method | Source |

|---|---|---|---|

| -1083.2 | 298.15 | Estimation | Latimer (1952) arizona.edu |

| -1071.9 | 298.15 | Tabulation | Wagman et al. (1968) arizona.edu |

| -1016.4 | 298.16 | Univariant Equilibria | Kellog and Basu (1960) arizona.edu |

| -1019.8 | 298.16 | Univariant Equilibria (Adjusted) | Kellog and Basu (1960) arizona.edu |

Application of Semi-Empirical and Interatomic Potentials Methods

Alongside first-principles quantum mechanical methods like Density Functional Theory (DFT), semi-empirical and interatomic potential methods have been applied to study the properties of lead(2+);oxolead;sulfate. mdpi.comarxiv.orgchemistry.kz These computational techniques provide a balance between accuracy and computational cost, making them suitable for calculating certain properties and simulating larger systems. chemistry.kzacs.org

Interatomic potentials are functions that approximate the potential energy of a system of atoms based on their positions. tandfonline.com For ionic compounds like lanarkite, these potentials typically include terms for long-range Coulombic interactions and short-range repulsive and dispersion forces. acs.org Researchers have used software for lattice dynamics simulations, such as LADY, to apply interatomic potential methods to lanarkite. chemistry.kz This approach, starting from known crystallographic data, allows for the calculation of thermodynamic functions like heat capacity and entropy. chemistry.kz The development of such potentials is crucial for performing molecular dynamics simulations to understand the material's behavior at an atomic scale. ucl.ac.uk

Semi-empirical quantum chemistry methods use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data to solve it. This approach is computationally faster than ab initio methods. The PM5 method, available in program packages like MOPAC, is an example of a semi-empirical method that has been used to calculate thermodynamic functions, such as heat capacity and enthalpy change, for lanarkite. chemistry.kz These calculations provide valuable data where experimental measurements are lacking and are essential for developing technologies for processing complex oxidized ores containing this mineral. chemistry.kz

The table below summarizes the application of these methods to the study of lanarkite.

Application of Computational Methods to Lanarkite

| Computational Method | Software/Technique | Properties Studied | Reference |

|---|---|---|---|

| Interatomic Potentials | LADY | Heat Capacity, Entropy | chemistry.kz |

| Semi-Empirical | MOPAC (PM5 method) | Heat Capacity, Enthalpy Change | chemistry.kz |

Chemical Reactivity and Transformation Mechanisms

Dissolution Chemistry in Aqueous Media (Acidic and Alkaline Environments)

While lead(II) sulfate (B86663) is known for its poor solubility in water (0.00425 g/100 mL at 25 °C), its solubility is significantly influenced by the pH of the aqueous medium. wikipedia.org It can be dissolved in concentrated acids and alkalis. wikipedia.org

Acidic Environments : In concentrated nitric acid (HNO₃), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄), lead(II) sulfate dissolves to form acidic salts or complex compounds. wikipedia.org For example, in excess concentrated hydrochloric acid, the formation of the soluble tetrachloroplumbate(II) complex ion ([PbCl₄]²⁻) can occur, thereby dissolving the precipitate. chemguide.co.uk

Alkaline Environments : In concentrated alkali solutions, such as sodium hydroxide (B78521), lead(II) sulfate dissolves to form soluble tetrahydroxidoplumbate(II) ([Pb(OH)₄]²⁻) complexes. wikipedia.org

This dissolution behavior is a key part of the "dissolution-precipitation mechanism" observed in lead-acid batteries. researchgate.net During the battery's operation, lead ions (Pb²⁺) are generated, which then precipitate as PbSO₄ crystals. researchgate.net For the battery to be recharged efficiently, these PbSO₄ crystals must dissolve to provide a sufficient flux of Pb²⁺ ions to the active sites for charge transfer to proceed. researchgate.net

Anion Exchange and Precipitation Reactions (e.g., with Carbonate, Hydroxide, Phosphate Ions)

Lead(II) sulfate can be converted into other lead compounds through anion exchange reactions, which are particularly important in the hydrometallurgical recycling of lead-acid batteries. mdpi.com These processes aim to replace the sulfate anion with another anion that forms a lead salt more amenable to subsequent processing. The primary routes for this desulfurization involve reactions with carbonate, hydroxide (alkaline solutions), and oxalate (B1200264) ions. mdpi.comosti.gov

The conversion to these other insoluble lead salts is thermodynamically driven. The table below summarizes the minimum anion activity required to convert lead sulfates into lead carbonate, lead monoxide (in alkaline solutions), or lead oxalate. mdpi.com

| Target Compound | Reactant Anion | Minimum Required Anion Activity |

| Lead Carbonate (PbCO₃) | Carbonate (CO₃²⁻) | ~10⁻⁶.⁶ |

| Lead Monoxide (PbO) | Hydroxide (OH⁻) | ~10⁻⁴.² |

| Lead Oxalate (PbC₂O₄) | Oxalate (C₂O₄²⁻) | ~10⁻⁶ |

Reaction with Carbonate Ions : In carbonate solutions, lead(II) sulfate can be converted to lead carbonate (PbCO₃). mdpi.com

Reaction with Hydroxide Ions : In alkaline solutions, lead(II) sulfate is converted to lead(II) hydroxide (Pb(OH)₂), which may subsequently dehydrate to form lead(II) oxide (PbO). chemguide.co.ukmdpi.com If a small amount of sodium hydroxide solution is added to a solution containing aqueous lead(II) ions, a white precipitate of lead(II) hydroxide is formed. chemguide.co.uklibretexts.org

Reaction with Oxalate Ions : The conversion to lead oxalate in oxalate-bearing solutions is considered environmentally friendly and possesses a strong thermodynamic driving force. mdpi.comosti.gov

Redox Chemistry and Electrochemical Transformations

The redox chemistry of lead(II) sulfate is central to the functioning of lead-acid batteries. During the discharge cycle, metallic lead (Pb) at the negative electrode is oxidized to Pb²⁺, and lead dioxide (PbO₂) at the positive electrode is reduced to Pb²⁺. In the presence of sulfuric acid, these ions precipitate as lead(II) sulfate on both electrodes. wikipedia.orgmdpi.com

During recharging, these processes are reversed. Lead(II) sulfate at the negative electrode is reduced back to metallic lead, while the lead(II) sulfate at the positive electrode is oxidized back to lead dioxide. wikipedia.org

The electrochemical transformations at each electrode can be summarized as follows:

| Electrode | Process | Half-Reaction |

| Negative | Discharge (Oxidation) | Pb(s) + SO₄²⁻(aq) ⇌ PbSO₄(s) + 2e⁻ |

| Charge (Reduction) | PbSO₄(s) + 2e⁻ ⇌ Pb(s) + SO₄²⁻(aq) | |

| Positive | Discharge (Reduction) | PbO₂(s) + 4H⁺(aq) + SO₄²⁻(aq) + 2e⁻ ⇌ PbSO₄(s) + 2H₂O(l) |

| Charge (Oxidation) | PbSO₄(s) + 2H₂O(l) ⇌ PbO₂(s) + 4H⁺(aq) + SO₄²⁻(aq) + 2e⁻ |

Thermal Decomposition Pathways and Products

When heated, lead(II) sulfate undergoes thermal decomposition. The specific products and decomposition temperatures can vary depending on the atmosphere. Generally, it decomposes at temperatures above 1000 °C. wikipedia.org

A common decomposition pathway involves the formation of lead(II) oxide (PbO) and sulfur trioxide (SO₃) gas. wikipedia.org PbSO₄(s) → PbO(s) + SO₃(g)

Thermogravimetric analysis in an air atmosphere has shown that this decomposition occurs in two subsequent stages within a temperature range of 886 °C to 1142 °C, with the final product being pure lead(II) oxide. scirp.orgresearchgate.net Other potential decomposition reactions can also yield metallic lead, sulfur dioxide, and oxygen. you-iggy.com

The table below outlines various reported thermal decomposition reactions for lead(II) sulfate.

| Reaction | Products |

| PbSO₄ → | PbO + SO₃ wikipedia.orgyou-iggy.com |

| PbSO₄ → | Pb + SO₂ + O₂ you-iggy.com |

| 2PbSO₄ → | 2PbO + 2S + 3O₂ you-iggy.com |

Conversion Reactions to Other Lead Compounds for Material Synthesis or Recycling

The conversion of lead(II) sulfate into other compounds is a critical step in the recycling of spent lead-acid batteries, aiming to produce lead oxide or other valuable materials.

One effective method involves dissolving lead(II) sulfate in an ammonium (B1175870) acetate (B1210297) solution to form soluble lead acetate. rsc.org Carbon dioxide is then introduced into the solution, causing the precipitation of lead carbonate (PbCO₃). This lead carbonate precursor can then be readily converted to lead oxide (PbO) via thermal decomposition at a relatively low temperature of about 400 °C, which avoids the emission of harmful sulfur oxides that would occur from the direct high-temperature smelting of PbSO₄. rsc.org

The hydrometallurgical desulfurization routes mentioned previously (Section 5.2) are also key conversion strategies for recycling. mdpi.com

Alkaline Conversion : Converting PbSO₄ to lead monoxide in alkaline solutions. mdpi.com

Carbonate Conversion : Transforming PbSO₄ into lead carbonate in carbonate solutions. mdpi.com

Oxalate Conversion : Converting PbSO₄ into lead oxalate, which is noted for being an environmentally friendly process with a strong thermodynamic driving force. mdpi.comosti.gov

These conversion reactions are essential for creating a closed-loop recycling process for lead, reducing the environmental impact of battery waste and providing a sustainable source of lead for new products.

Environmental Speciation and Geochemical Fate

Mechanisms of Lead Mineral Precipitation in Natural Systems

The formation of lead minerals, including basic lead sulfates, from aqueous solutions is a critical process that immobilizes lead in the environment. Precipitation is generally triggered by changes in the physicochemical conditions of lead-bearing fluids, which can originate from magmatic sources, hydrothermal systems, or the weathering of rocks. wikipedia.org

Several key mechanisms drive the precipitation of lead minerals:

Changes in Physical Conditions : A decrease in temperature or the mixing of different fluid types can reduce the solubility of lead compounds, causing them to precipitate out of solution and accumulate in rock fractures or pore spaces. wikipedia.orgtaylorfrancis.com

Chemical Reactions : Interactions between lead-carrying fluids and the surrounding host rocks can lead to chemical reactions that form new, stable lead minerals, including sulfates, carbonates, and sulfides. wikipedia.org

Changes in Chemical Environment : Shifts in pH, redox potential, or the sulfur content of the fluid can significantly impact lead solubility and trigger precipitation. taylorfrancis.com In aqueous systems open to the atmosphere, dissolved lead can precipitate as lead sulfate (B86663) (PbSO4), which can subsequently transform into other species like hydrocerussite in the presence of carbonates. wikipedia.orgfrontiersin.org

These precipitation events are fundamental to the formation of secondary lead mineral deposits in the oxidized zones of primary ore bodies. nih.gov

Factors Influencing Basic Lead Sulfate Speciation in Soil and Aquatic Environments

The chemical form, or speciation, of basic lead sulfate in the environment determines its solubility, mobility, and bioavailability. Several environmental factors are pivotal in controlling its speciation.

pH : The pH of the soil or water is a primary controlling factor. nih.govresearchgate.net In acidic conditions (pH < 6.0), lead tends to exist in its more soluble and mobile ionic form (Pb²⁺). nih.govmdpi.com As the pH increases into alkaline conditions (pH > 7.0), lead's solubility decreases, and it tends to precipitate as less mobile compounds such as lead hydroxide (B78521) or lead carbonate. nih.gov For basic lead sulfates, alkaline conditions can lead to the formation of more complex species, such as tribasic lead sulfate. mdpi.com

Redox Potential : The redox potential influences the oxidation state of lead and the stability of associated minerals. The behavior of lead is strongly influenced by local biogeochemical conditions, including the redox potential. nih.gov

Presence of Ligands : The presence of other ions and molecules (ligands) can significantly affect lead speciation. In systems open to the atmosphere, carbonate ions can react with lead sulfates to form more stable lead carbonates. wikipedia.orgfrontiersin.org Organic matter also plays a crucial role, as it contains functional groups that can form stable complexes with lead ions, either reducing or enhancing their mobility depending on the type of organic compound. nih.govresearchgate.net

| Factor | Effect on Lead Speciation | Source |

|---|---|---|

| Low pH (Acidic) | Increases solubility and mobility; favors the Pb²⁺ ionic form. | nih.govmdpi.com |

| High pH (Alkaline) | Decreases solubility; promotes precipitation as hydroxides, carbonates, and complex basic sulfates. | nih.govmdpi.com |

| Organic Matter | Forms stable complexes with lead, which can either immobilize it or form soluble chelates, increasing mobility. | nih.govresearchgate.net |

| Carbonate Ions | Can lead to the transformation of lead sulfates into more stable lead carbonate minerals like cerussite. | wikipedia.orgfrontiersin.org |

Adsorption and Sequestration Processes onto Natural Adsorbents

Adsorption is a key process that sequesters lead from solution, binding it to the surface of solid particles and limiting its mobility. Several natural materials are effective adsorbents for lead.

Metal Oxides : Iron (Fe) and manganese (Mn) oxides, commonly found in soils, have a strong affinity for lead and readily adsorb it onto their surfaces. nih.gov Natural Red Earth, which is rich in iron and aluminum oxides, has been shown to be an effective adsorbent for removing lead from water. nih.gov

Clay Minerals : Clays such as bentonite (B74815) can effectively remove lead from wastewater. nih.gov The primary mineral in bentonite, montmorillonite (B579905), is responsible for this high adsorption capacity. nih.gov Lead can form long-lived complexes with clay minerals, which influences its long-term persistence in the soil environment. nih.gov

Organic Matter : Soil organic matter interacts with lead through various functional groups, forming complexes that bind the metal. researchgate.net This process can immobilize lead, reducing its availability for plant uptake. nih.gov Materials like activated carbon and plant powders have also demonstrated a high capacity for lead adsorption. researchgate.net

The efficiency of these adsorption processes is often dependent on factors such as pH, contact time, and the initial concentration of lead in the solution. nih.govresearchgate.net

| Adsorbent | Description | Source |

|---|---|---|

| Iron and Manganese Oxides | Common soil minerals that strongly adsorb lead onto their surfaces, limiting mobility. | nih.gov |

| Clay Minerals (e.g., Bentonite) | Layered silicates that sequester lead ions from solution; montmorillonite is a key active mineral. | nih.govnih.gov |

| Organic Matter | Forms stable complexes with lead via functional groups, contributing to its immobilization in soil. | nih.govresearchgate.net |

Biogeochemical Transformations of Basic Lead Sulfates

Microorganisms play a significant role in the environmental fate of lead minerals through various transformation processes. fao.org These activities can alter the chemical form, solubility, and mobility of basic lead sulfates.

Microbial Dissolution : Some fungi can excrete organic acids that dissolve stable lead minerals. For instance, certain fungal species are known to transform lead minerals into lead oxalate (B1200264), a process that involves the solubilization of the original mineral. researchgate.netepa.gov This mechanism could potentially apply to the dissolution of basic lead sulfates in microbially active environments.

Transformation to Lead Sulfide (B99878) : A significant biogeochemical transformation involves sulfate-reducing bacteria (SRB). researchgate.net In anaerobic (oxygen-free) environments, these bacteria convert sulfate (SO₄²⁻) to sulfide (S²⁻). researchgate.net The produced sulfide readily reacts with dissolved lead to precipitate lead sulfide (PbS), a highly insoluble and stable mineral. researchgate.netnih.gov This effectively transforms lead sulfate into lead sulfide, significantly reducing lead's mobility and bioavailability. nih.gov

Methylation : The biomethylation of lead, the addition of methyl groups by microbes, has been investigated. wikipedia.org While microbial methylation is well-established for other elements like arsenic and mercury, the direct microbial methylation of inorganic lead compounds is less certain. wikipedia.orgnih.gov Some studies under simulated environmental conditions suggest that trimethyllead (B1239934) can be microbially converted to tetramethyllead, but the products of inorganic lead methylation are often highly unstable. wikipedia.org

Occurrence and Stability of Basic Lead Sulfates as Secondary Minerals

Basic lead sulfates can occur naturally as secondary minerals, which are formed through the alteration of primary ore minerals. Lanarkite (Pb₂(SO₄)O) is a key example of a naturally occurring basic lead sulfate. fao.orgresearchgate.net

Occurrence : Lanarkite is a rare secondary mineral typically found in the oxidized zones of lead deposits. nih.govfao.org It forms from the alteration of primary lead sulfide (galena) or other secondary lead minerals. fao.orgresearchgate.net It is often found in association with other secondary minerals such as cerussite, leadhillite, susannite, and caledonite. nih.govresearchgate.net The type locality for lanarkite is the Susanna Mine in Leadhills, Scotland. researchgate.net

Stability : The formation and stability of lanarkite are dependent on very specific geochemical conditions. Thermodynamic models suggest that lanarkite is stable only in environments with very low activity of carbonate ions. epa.gov This requirement explains its rarity in nature compared to the more common lead sulfate (anglesite) and lead carbonate (cerussite), as carbonate is a common component in most natural water systems. epa.gov

Advanced Analytical and Spectroscopic Characterization Techniques

Elemental Analysis of Basic Lead Sulfates

Determining the precise elemental composition and purity of basic lead sulfates is fundamental. Techniques based on atomic spectroscopy are widely employed for their accuracy and low detection limits.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique for determining elemental compositions at trace and ultra-trace levels. In the context of basic lead sulfates, it is particularly valuable for quantifying metallic impurities that can significantly impact material performance. The technique uses an inductively coupled plasma to ionize the sample, and then a mass spectrometer separates and quantifies these ions.

Laser Ablation ICP-MS (LA-ICP-MS) is a variant that allows for the direct analysis of solid samples, which can be advantageous for materials like lead sulfates by reducing complex and hazardous sample preparation steps involving acids. researchgate.net This method is particularly useful for quality control in industrial settings, offering a rapid and cost-effective analysis of impurities such as copper, arsenic, cadmium, and cobalt in lead-based materials. researchgate.net While traditional wet chemical ICP-MS offers high accuracy, LA-ICP-MS provides a viable alternative for high-throughput screening. researchgate.net

Key applications for basic lead sulfates include:

Quantification of sub-ppm metal impurities in lead-acid battery materials. researchgate.net

Ensuring the purity of raw materials used in the synthesis of lead compounds.

Monitoring for contaminants in recycled lead materials. icpms.cz

Atomic Absorption Spectrometry (AAS) is a robust and widely used technique for quantifying specific elements in a sample. It relies on the principle that atoms absorb light at characteristic wavelengths. For lead analysis, both Flame AAS (FAAS) and Graphite (B72142) Furnace AAS (GFAAS) are employed. GFAAS offers superior sensitivity and lower detection limits, making it suitable for trace-level determination. plos.org

The analysis of basic lead sulfates via AAS typically requires prior acid digestion to bring the solid sample into a liquid solution. GFAAS is then used to determine the lead concentration with high precision. plos.org The method involves placing a small volume of the sample solution onto a graphite platform within the furnace, which is then heated in a programmed sequence to dry, char, and finally atomize the sample. nemi.gov The absorption of light by the atomized lead is measured and compared to standards. nemi.gov The use of matrix modifiers and Zeeman background correction helps to minimize interferences. nemi.gov

The table below summarizes typical instrumental parameters for the determination of lead using GFAAS.

| Parameter | Value / Condition | Source |

| Wavelength | 283.3 nm | plos.org |

| Slit Width | 0.7 nm | plos.org |

| Sample Volume | 20 µL | plos.orgnemi.govredalyc.org |

| Pyrolysis Temperature | 500 - 800 °C | redalyc.org |

| Atomization Temperature | 1000 - 1800 °C | nemi.govredalyc.org |

| Matrix Modifier | NH₄H₂PO₄ and Mg(NO₃)₂ | plos.orgnemi.gov |

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), is a versatile technique for the simultaneous measurement of multiple elements. icpms.cz It is highly effective for analyzing the composition of basic lead sulfates and is noted for its speed, sensitivity, and tolerance to samples with high concentrations of dissolved solids. icpms.cz

A notable application is the determination of lead sulfate (B86663) content in the plates of lead-acid batteries. researchgate.net A rapid and precise ICP-OES procedure can be established by measuring the emission from sulfur, which is directly proportional to the sulfate content. researchgate.net This method has been shown to be more accurate and precise than traditional gravimetric methods and avoids the use of toxic reagents like barium chloride. researchgate.net The technique is also used to quantify trace elemental impurities in related high-purity materials, where spike recovery values are typically between 92% and 105%, demonstrating excellent accuracy. thermofisher.com

The following table presents data from an ICP-OES stability analysis of a copper sulfate solution spiked with lead and other elements, showcasing the precision of the technique.

| Element | Average Concentration (μg·L⁻¹) | Standard Deviation (SD) | Relative Standard Deviation (% RSD) |

| Lead (Pb) | 50.8 | 1.9 | 3.8 |

| Iron (Fe) | 50.5 | 0.8 | 1.6 |

| Chromium (Cr) | 50.1 | 0.5 | 1.0 |

| Calcium (Ca) | 50.2 | 0.6 | 1.2 |

| Data adapted from a 60-minute stability test of a spiked electronic grade copper sulfate solution. thermofisher.com |

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy techniques are indispensable for investigating the molecular structure of compounds, including the arrangement of anionic and cationic groups in the crystal lattice of basic lead sulfates.

Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful tool for identifying functional groups and elucidating the structure of molecules. For basic lead sulfates like tetrabasic lead sulfate (4PbO·PbSO₄), FTIR spectra provide a characteristic fingerprint, allowing for clear identification and structural analysis. unlp.edu.ar

The spectrum of tetrabasic lead sulfate is dominated by vibrations of the sulfate (SO₄²⁻) ion and the lead-oxygen (Pb-O) lattice. unlp.edu.ar In the crystal, the tetrahedral sulfate ions occupy sites of low symmetry, which leads to the splitting of degenerate vibrational modes. unlp.edu.ar For instance, the antisymmetric stretching vibration (ν₃) of the sulfate ion splits into multiple components. unlp.edu.ar The presence of carbonate impurities, a common issue in the synthesis of basic lead sulfates, can also be easily detected by characteristic strong absorptions around 1400 cm⁻¹. unlp.edu.ar

The table below details the characteristic FTIR absorption bands observed for pure tetrabasic lead sulfate.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Description | Source |

| 1135, 1105, 1077, 1051 | ν₃ (SO₄²⁻) | Antisymmetric Stretch | unlp.edu.ar |

| 965 | ν₁ (SO₄²⁻) | Symmetric Stretch | unlp.edu.ar |

| 620, 605 | ν₄ (SO₄²⁻) | Antisymmetric Bending | unlp.edu.ar |

| 550 - 250 | Pb-O modes | Lattice Vibrations | unlp.edu.ar |

Raman spectroscopy is a complementary technique to FTIR that provides information about molecular vibrations. It is particularly sensitive to symmetric vibrations and is highly effective for characterizing the crystalline structure of inorganic compounds like basic lead sulfates. Each crystalline phase of a basic lead or copper sulfate possesses a unique and characteristic Raman spectrum, which allows for definitive identification. scispace.com

Studies on lead sulfate-carbonate minerals demonstrate that Raman spectroscopy can clearly distinguish the characteristic vibrations of the sulfate group. schweizerbart.deresearchgate.net The position and width of hydroxyl (OH) stretching bands in the Raman spectra of basic sulfates can also be used to investigate hydrogen bonding within the crystal structure. schweizerbart.deresearchgate.net This is crucial for understanding the role of hydroxyl groups and water molecules in the structure of these materials. The technique allows for the ready identification of different mineral phases that may be present in complex samples, such as corroded surfaces where basic sulfates often form. scispace.com

Characteristic Raman spectral regions for basic lead sulfates include:

Sulfate (SO₄²⁻) Stretching: Strong bands corresponding to the symmetric and antisymmetric stretching modes of the S-O bonds.

Sulfate (SO₄²⁻) Bending: Bands in the lower wavenumber region associated with O-S-O bending modes.

Hydroxyl (OH) Stretching: For basic sulfates containing hydroxyl groups, bands in the high-frequency region (around 3400-3600 cm⁻¹) provide information on hydrogen bond distances. schweizerbart.deresearchgate.net

Thermal Analysis Techniques (e.g., Differential Thermal Analysis - DTA)

Differential Thermal Analysis (DTA) is a thermo-analytic technique that measures the difference in temperature between a sample and an inert reference material as they are subjected to a controlled temperature program. longdom.orgfilab.frprimeprocesssafety.com This method is highly sensitive to the thermal transformations in materials, allowing for the detection of processes such as phase transitions, decomposition, and solid-state reactions. longdom.orgfilab.fr When the sample undergoes a thermal event (either exothermic or endothermic), a temperature difference between the sample and the reference is generated and recorded as a peak on a DTA curve. filab.frprimeprocesssafety.com

In the characterization of lead(2+);oxolead;sulfate, also known as tetrabasic lead sulfate (4PbO·PbSO₄), DTA is instrumental in determining its thermal stability and decomposition pathway. The thermal behavior of related lead sulfates has been studied, indicating that decomposition occurs at elevated temperatures. For instance, lead(II) sulfate (PbSO₄) is known to decompose above 1000°C. wikipedia.org Studies on lead oxide sulfates show that the final product of thermal decomposition is typically lead(II) oxide (PbO). scirp.org

The thermal decomposition of lead sulfates generally occurs in distinct stages. scirp.org Thermogravimetric analysis (TGA), a related technique, shows that the pyrolysis of PbSO₄ happens between 886°C and 1142°C, ultimately yielding PbO. scirp.org DTA complements this by revealing the endothermic or exothermic nature of these transitions. The decomposition of PbSO₄ to PbO and SO₃ is an endothermic process that would be observed as a distinct peak in a DTA thermogram.

The data below, derived from thermal analysis studies of lead sulfate compounds, illustrates the key thermal events.

| Temperature Range (°C) | Observed Thermal Event | Associated Reaction | Technique |

|---|---|---|---|

| 886 - 1142 | Endothermic Peak | Decomposition of lead sulfate | DTA/TGA |

| > 1000 | Decomposition | PbSO₄(s) → PbO(s) + SO₃(g) | TGA |

X-ray Fluorescence (XRF) Analysis for Elemental Composition

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. thermofisher.comyoutube.comadvacam.com The method involves bombarding a sample with primary X-rays, which excites atoms within the material and causes them to emit secondary, or fluorescent, X-rays. advacam.com Each element produces a unique set of characteristic X-rays, which serves as a "fingerprint" for that element, allowing for both qualitative and quantitative analysis. youtube.comadvacam.com XRF can detect elements from sodium to uranium, typically in concentrations from 100% down to the parts per million (ppm) level. horiba.com

For the compound this compound (O₇Pb₄S), XRF analysis is an effective method to verify its elemental makeup. The technique can precisely quantify the concentrations of lead (Pb) and sulfur (S). sgs.com The analysis is rapid and does not damage the sample, making it suitable for quality control in industrial processes where lead sulfates are used, such as in the manufacturing of pigments or lead-acid battery pastes. thermofisher.commanhattanlead.com

In a typical XRF analysis of this compound, the instrument's software would identify the characteristic X-ray emission lines for lead (e.g., Pb Lα at 10.5 keV and Lβ at 12.6 keV) and sulfur (e.g., S Kα). evidentscientific.com The intensity of these peaks is directly proportional to the concentration of the respective elements in the sample. horiba.com However, care must be taken as matrix effects can occur; for example, the presence of one element can affect the measured intensity of another. horiba.com Modern XRF software includes algorithms to correct for these inter-element interferences, such as the spectral overlap between the lead Lα peak and the arsenic Kα peak, ensuring high accuracy. evidentscientific.com

The theoretical elemental composition of this compound can be compared against the quantitative results from XRF analysis to confirm the purity and stoichiometry of the material.

| Element | Symbol | Theoretical Mass % | Analytical Purpose |

|---|---|---|---|

| Lead | Pb | ~85% | Quantitative analysis to confirm primary element concentration |

| Oxygen | O | ~11.5% | Typically not detected by XRF; calculated by difference |

| Sulfur | S | ~3.3% | Quantitative analysis to confirm sulfate presence |

Electrochemical Characterization Methods (e.g., Cyclic Voltammetry)

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical measurement technique used to study the redox properties of a species in solution or adsorbed onto an electrode. wikipedia.org In a CV experiment, the potential of a working electrode is scanned linearly with time between two set values, and the resulting current is measured. wikipedia.org The plot of current versus potential, known as a cyclic voltammogram, provides information on the thermodynamics and kinetics of electron transfer reactions. wikipedia.org

This technique is extensively applied to study the electrochemical behavior of lead compounds, particularly in the context of lead-acid batteries, where this compound is a key intermediate. The formation and reduction of lead sulfate (PbSO₄) on the surface of lead electrodes are fundamental processes during the discharge and charge cycles of these batteries. tdl.org

A typical cyclic voltammogram for a lead electrode in a sulfuric acid solution reveals distinct anodic and cathodic peaks corresponding to the oxidation and reduction of lead species. tue.nlresearchgate.net During the anodic (positive) scan, an oxidation peak is observed which corresponds to the formation of a passivating layer of PbSO₄ on the lead electrode (Pb → PbSO₄). researchgate.net At higher potentials, this PbSO₄ can be further oxidized to lead dioxide (PbO₂). tue.nl During the reverse (cathodic) scan, reduction peaks appear, corresponding to the conversion of PbO₂ back to PbSO₄ and the subsequent reduction of PbSO₄ to metallic lead (Pb). tue.nlelectrochemsci.org

The scan rate, potential range, and electrolyte composition significantly influence the shape and characteristics of the voltammogram. researchgate.netelectrochemsci.org For instance, the peak current for the formation of PbSO₄ increases with the scan rate. researchgate.net The study of these peaks—their potentials, currents, and shapes—provides detailed insights into the mechanisms of passivation, dissolution, and phase transformations of lead oxysulfates on the electrode surface. tdl.orgresearchgate.net

| Electrochemical Process | Peak Type | Approximate Potential (vs. reference) | Associated Reaction |

|---|---|---|---|

| Oxidation of Lead | Anodic | ~ -0.95 V (vs. MSE) | Pb + SO₄²⁻ → PbSO₄ + 2e⁻ |

| Oxidation of Lead Sulfate | Anodic | ~ 1.85 V (vs. Ag/AgCl) | PbSO₄ + 2H₂O → PbO₂ + SO₄²⁻ + 4H⁺ + 2e⁻ |

| Reduction of Lead Dioxide | Cathodic | ~ 1.2 V (vs. Ag/AgCl) | PbO₂ + SO₄²⁻ + 4H⁺ + 2e⁻ → PbSO₄ + 2H₂O |

| Reduction of Lead Sulfate | Cathodic | ~ -1.10 V (vs. MSE) | PbSO₄ + 2e⁻ → Pb + SO₄²⁻ |

Material Science and Electrochemical Research Applications

Role in Lead-Acid Battery Technology and Electrochemistry

Basic lead sulfates are critical intermediates in the production and function of lead-acid batteries, the most widely used rechargeable battery system for automotive and industrial applications. wikipedia.orgalapolystabs.com They are formed during the "curing" process of the battery paste and play a pivotal role in the electrochemical reactions that generate electrical power. royalsocietypublishing.org

In the manufacturing of lead-acid batteries, a paste consisting of leady oxide (a mix of lead and lead oxide), sulfuric acid, and water is applied to a lead alloy grid. google.com During the curing stage, this paste is converted into a mixture of basic lead sulfates. The specific type of basic lead sulfate (B86663) formed—primarily tribasic lead sulfate (3BS) or tetrabasic lead sulfate (4BS)—depends on factors like temperature and the ratio of sulfuric acid to leady oxide. labatscience.com

At temperatures below 60°C , tribasic lead sulfate (3BS) is the predominant phase formed. labatscience.com

At temperatures above 70°C , tetrabasic lead sulfate (4BS) is favored. labatscience.com

During the initial charging of the battery, a process known as "formation," these basic lead sulfates are electrochemically converted into the active materials of the battery. In the positive electrode, the basic lead sulfates are oxidized to lead dioxide (PbO₂), and in the negative electrode, they are reduced to metallic lead (Pb). researchgate.netresearchgate.net

The reconversion process occurs during battery discharge. The lead at the negative electrode and the lead dioxide at the positive electrode react with the sulfuric acid electrolyte to form lead(II) sulfate (PbSO₄). taylorandfrancis.combruker.com This fine, poorly soluble lead sulfate is then converted back to lead and lead dioxide during recharging. taylorandfrancis.com

| Stage | Positive Electrode Reaction | Negative Electrode Reaction |

| Formation (Charging) | 3PbO·PbSO₄·H₂O → β-PbO₂4PbO·PbSO₄ → α-PbO₂ | Basic Lead Sulfates → Pb |

| Discharge | PbO₂ + 4H⁺ + SO₄²⁻ + 2e⁻ → PbSO₄ + 2H₂O | Pb + SO₄²⁻ → PbSO₄ + 2e⁻ |

| Recharge | PbSO₄ + 2H₂O → PbO₂ + 4H⁺ + SO₄²⁻ + 2e⁻ | PbSO₄ + 2e⁻ → Pb + SO₄²⁻ |

The type and morphology of the basic lead sulfate crystals formed during the curing process have a profound impact on the battery's performance and longevity. royalsocietypublishing.org

Tribasic Lead Sulfate (3BS): This compound typically forms smaller crystals. During formation, 3BS converts to beta-lead dioxide (β-PbO₂), which has a higher electrochemical activity and contributes to a higher initial battery capacity. royalsocietypublishing.org

Tetrabasic Lead Sulfate (4BS): 4BS forms larger, more robust crystals. It converts to alpha-lead dioxide (α-PbO₂), which acts as a structural skeleton for the positive active material. royalsocietypublishing.org This structure enhances the mechanical strength of the electrode, reduces shedding of the active material, and significantly improves the battery's cycle life. royalsocietypublishing.orgresearchgate.net

The presence of large, hard crystals of lead sulfate, a phenomenon known as "sulfation," can negatively impact battery performance by impeding electron transfer and reducing the available active material. bruker.comillinois.edu However, the controlled formation of 4BS crystals is beneficial, providing a balance between capacity and cycle life. royalsocietypublishing.org The addition of 4BS as crystal seeds into the battery paste can prevent early capacity loss and has been shown to increase the charge-discharge cycle life significantly. royalsocietypublishing.orgresearchgate.net

Research has focused on optimizing the synthesis of basic lead sulfates to enhance battery performance. One method involves synthesizing high-purity tetrabasic lead sulfate from scrap lead paste, a waste product from battery manufacturing. royalsocietypublishing.orgresearchgate.net This process not only addresses a waste disposal issue but also produces a valuable additive. The synthesis can be achieved by sintering pre-treated scrap lead paste at specific temperatures (e.g., 450°C) for several hours. royalsocietypublishing.orgresearchgate.net

Another approach involves the direct reaction of lead oxide (PbO) with sulfuric acid or ammonium (B1175870) sulfate in controlled molar ratios to produce specific basic lead sulfates like 1BS, 3BS, and 4BS. google.compatsnap.com This method allows for the production of basic lead sulfates without impurities like metallic lead, simplifying the battery manufacturing process by potentially eliminating the traditional curing step. google.com

| Synthesis Method | Raw Materials | Key Process | Outcome |

| Sintering | Scrap Lead Paste | Pre-treatment followed by sintering at ~450°C | High-purity tetrabasic lead sulfate (4BS) for use as an additive. royalsocietypublishing.orgresearchgate.net |

| Direct Reaction | Lead Oxide (PbO), Sulfuric Acid/Ammonium Sulfate | Mixing in specific molar ratios in water | Pure basic lead sulfates (1BS, 3BS, 4BS) for direct use in battery paste. google.com |

| Reactive Grinding | β-PbO, PbSO₄ | Mechanical treatment at controlled temperature | Phase-pure tribasic lead sulfate (3BS) powders. researchgate.net |

Pigment Technology and Opacity Mechanisms

Basic lead sulfate has been historically used as a white pigment, sometimes referred to as sublimed white lead. mfa.org Its application is found in paints, coatings, and ceramic glazes. mfa.orgalphachem.biz The effectiveness of basic lead sulfate as a pigment is due to its excellent opacity and heat stability. alphachem.biz

The opacity is derived from the high refractive index of the lead-containing crystals and their ability to scatter light effectively. When incorporated into a paint or coating, these fine, dense particles create a film that hides the underlying surface. Its chemical stability also contributes to the durability and protective qualities of the coatings. alphachem.biz

Advanced Materials Development (e.g., Principles for Radiation Shielding based on Atomic Density)

The principles that make lead an effective radiation shielding material also apply to its compounds, including basic lead sulfates. The effectiveness of a material for shielding against X-rays and gamma rays is strongly dependent on its atomic number (Z) and density. mui.ac.irmarshield.com Lead has a high atomic number (82) and a high density, which makes it very effective at attenuating high-energy photons through mechanisms like the photoelectric effect. marshield.comresearchgate.net

Recycling and Recovery Processes of Basic Lead Sulfates from Waste Streams

The recycling of lead from spent lead-acid batteries is a critical process for both environmental protection and resource sustainability. The lead paste from these batteries is a mixture containing a significant amount of lead sulfates. mdpi.com The recovery of lead from this waste stream involves a desulfurization step to convert the lead sulfate into other lead compounds that are more easily processed. mdpi.com

Several hydrometallurgical routes are employed for this purpose:

Conversion to Lead Carbonate: The lead sulfate paste is treated with a carbonate solution (e.g., sodium carbonate or ammonium carbonate) to precipitate lead carbonate, which can then be smelted to produce lead. mdpi.comgoogle.com

Conversion to Lead Oxalate (B1200264): Using oxalate-bearing solutions is an environmentally friendly method that converts lead sulfates to lead oxalate with a strong thermodynamic driving force. mdpi.com

Conversion to Lead Monoxide: In alkaline solutions, lead sulfates can be converted to lead monoxide. mdpi.com

Another innovative approach involves the mechanochemical reduction of lead sulfate residue using iron powder as a reductant. This process can achieve a high reduction efficiency, producing metallic lead with high purity after washing and melting steps. acs.org Additionally, wastewater from battery recycling plants, which contains dissolved lead and sulfates, can be treated using precipitation methods with agents like quicklime and slaked lime to remove these contaminants. mdpi.comresearchgate.net

Recovery from Spent Lead-Acid Batteries

Spent lead-acid batteries are a major source for secondary lead production. The lead paste within these batteries is a complex mixture containing lead sulfate, lead oxides, and metallic lead. nih.gov The compound lead(2+);oxolead;sulfate (lanarkite), along with lead sulfate (anglesite), is a dominant component, often accounting for more than 60% of the lead paste. mdpi.com The key to recycling this material is the desulfurization of these lead sulfates.

Hydrometallurgical processes are a primary focus of research for recovering lead from this paste. These methods offer an alternative to energy-intensive pyrometallurgical smelting and aim to prevent the emission of sulfur dioxide. The general approach involves converting the insoluble lead sulfate compounds into other lead compounds that are more amenable to further processing.

Several chemical routes for desulfurization have been investigated:

Conversion to Lead Carbonate: This is a common method where the lead paste is treated with a sodium carbonate solution. The lead sulfate and oxolead sulfate are converted to lead carbonate, while lead oxides and metallic lead remain unchanged. nih.gov This process significantly reduces the sulfur content in the paste.

Conversion to Lead Oxalate: This route is considered environmentally friendly and possesses a strong thermodynamic driving force. mdpi.comosti.gov Treatment with oxalate-bearing solutions, such as oxalic acid, converts lead sulfates directly to lead oxalate. An advantage of this method is that it does not require an additional reducing agent for the lead dioxide present in the paste. mdpi.comosti.gov

Conversion to Lead Monoxide: In this alkaline route, a high hydroxyl activity is required to transform lead sulfates into lead monoxide. mdpi.com

One study detailed a process combining hydrometallurgical desulfurization with vacuum thermal reduction. The lead paste was first treated with sodium carbonate, which successfully decreased the sulfur content from 7.87% to 0.26%. nih.gov The resulting desulfurized paste, primarily composed of lead oxides and lead carbonate (which decomposes to lead oxide at high temperatures), was then reduced using charcoal under vacuum conditions to produce fine lead. nih.gov

Table 1: Process Parameters for Lead Recovery from Battery Paste

| Parameter | Value |

|---|---|

| Initial Sulfur Content | 7.87% |

| Final Sulfur Content | 0.26% |

| Reduction Temperature | 850°C |

| Pressure | 20 Pa |

| Reduction Time | 45 min |

| Direct Recovery Ratio of Fine Lead | 98.13% |

| Purity of Recovered Lead | 99.77% |

Data sourced from a study on hydrometallurgical desulfurization followed by vacuum thermal reduction. nih.gov

Extraction from Industrial Waste (e.g., Smelting Fly Ash)

Fly ash generated from the smelting of waste lead-acid batteries is another significant secondary source of lead. Characterization of this fly ash reveals that the lead is predominantly in the form of lead sulfate (PbSO₄) and this compound (Pb₂OSO₄), also known as lanarkite. researchgate.net The recovery of lead from this material is typically achieved through hydro-electrometallurgical routes, which involve leaching the lead into a solution followed by electrowinning. researchgate.net

The leaching process has been studied using various leachants to dissolve the lead compounds from the solid fly ash matrix. Research has explored both acidic and alkaline leaching agents.

Acid Leaching: Nitric acid has been used as a leachant. However, its efficiency can be limited. In one study, using 2M nitric acid at a solid-to-liquid ratio of 60 g/L resulted in a lead leachability of 43%. researchgate.net

Base Leaching: Sodium hydroxide (B78521) has shown higher efficiency for lead extraction from smelting fly ash. researchgate.net At the same concentration and solid-to-liquid ratio as the acid leaching test, 2M sodium hydroxide achieved a lead leachability of 67%. researchgate.net

In other industrial contexts, such as fly ash from municipal solid waste incineration (MSWI), acid leaching is also employed. The "FLUWA" process, for instance, uses acidic scrub water from wet flue gas cleaning to extract heavy metals. mdpi.com In these systems, lead can sometimes precipitate as poorly soluble lead sulfate if the sulfate concentration in the leachate is high, which can complicate recovery. mdpi.com

Table 2: Leaching Efficiency of Lead from Smelting Fly Ash